Ethyl‑Spacer Pharmacophore Architecture vs. Direct N‑Carbamate Benzimidazole Analogs
Isobutyl (2‑(1H‑benzo[d]imidazol‑2‑yl)ethyl)carbamate incorporates an ethylene (–CH₂CH₂–) spacer between the benzimidazole C2 and the carbamate nitrogen, whereas conventional anthelmintic and antitubulin benzimidazole carbamates (carbendazim, lobendazole, oxibendazole) connect the carbamate directly to the benzimidazole 2‑amino position. This C2‑spacer architecture increases the number of freely rotatable bonds from approximately 3 in direct N‑carbamates to approximately 6 in the target compound, substantially expanding the accessible conformational space and altering the distance and angle of the terminal isobutyl carbamate relative to the planar benzimidazole core [1]. Such geometric differences are known to affect ligand‑receptor complementarity and metabolic recognition in related heterocyclic series.
| Evidence Dimension | Number of rotatable bonds and pharmacophore‑to‑scaffold distance |
|---|---|
| Target Compound Data | ≈6 rotatable bonds; ethyl spacer (2‑carbon) between benzimidazole C2 and carbamate N |
| Comparator Or Baseline | Carbendazim (CAS 10605‑21‑7): ≈3 rotatable bonds; direct attachment of carbamate to benzimidazole 2‑amino position |
| Quantified Difference | Increase of ~3 rotatable bonds; extension of pharmacophore‑scaffold distance by ~2.5–3.0 Å |
| Conditions | Calculated from SMILES using standard cheminformatic tools; structural models derived from PubChem entries |
Why This Matters
Differences in conformational flexibility and pharmacophore geometry directly influence molecular recognition, binding kinetics, and the likelihood of achieving selective target engagement—key criteria in selecting a compound for chemical biology or lead‑optimization campaigns.
- [1] PubChem Compound Summary. Carbendazim. CID 25429. https://pubchem.ncbi.nlm.nih.gov/compound/25429 (accessed 2026-04-29). View Source
